ABTS(铵盐)

描述

ABTS (ammonium salt) is a radical cation and a substrate of peroxidases, including horseradish peroxidase (HRP). It has commonly been used to assess antioxidant capacity in the Trolox equivalent antioxidant capacity (TEAC) assay .

Synthesis Analysis

While specific synthesis information for ABTS (ammonium salt) was not found, quaternary ammonium salts can be synthesized through the alkylation of tertiary amines with halocarbons .Molecular Structure Analysis

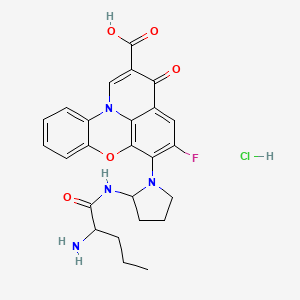

The formal name for ABTS (ammonium salt) is 2,2’- (1,2-hydrazinediylidene)bis[3-ethyl-2,3-dihydro-6-benzothiazolesulfonic acid, diammonium salt .Chemical Reactions Analysis

ABTS is involved in redox reactions with several types of polyphenols. Some antioxidants can form coupling adducts with ABTS . ABTS also has a blue color in the presence of sodium persulfate or metmyoglobin but decolorizes upon incubation with antioxidants .Physical And Chemical Properties Analysis

ABTS (ammonium salt) is a crystalline solid with a molecular formula of C18H16N4O6S4 • 2NH4 and a formula weight of 548.7. It has a solubility of 1 mg/ml in DMF, 10 mg/ml in DMSO, and 3 mg/ml in PBS (pH 7.2) .科学研究应用

- ABTS is commonly employed to evaluate the antioxidant capacity of plant extracts, food, clinical fluids, and other sources. The ABTS/TAC method measures the ability of antioxidants to reduce the ABTS radical cation, resulting in a color change that can be quantified photometrically .

- Adaptations have been made for several techniques, including microplate readers, high-performance liquid chromatography (HPLC), flow-injection assays (FIA), stopped-flow techniques, and automated analysis equipment .

- The ABTS/TAC method allows sequential assessment of both hydrophilic and lipophilic antioxidant activities. By combining data from both types of antioxidants, researchers obtain total antioxidant activity values .

- ABTS/TAC has been applied to clinical samples, such as serum or plasma, to assess antioxidant capacity. It provides valuable insights into oxidative stress and potential health implications .

- Researchers use ABTS to evaluate the antioxidant properties of plant extracts. This method helps identify potential natural antioxidants for various applications, including functional foods and nutraceuticals .

- ABTS/TAC has been utilized in studies related to human health. By measuring antioxidant capacity, researchers gain insights into disease prevention, aging, and overall well-being .

Antioxidant Capacity Assessment

Hydrophilic and Lipophilic Antioxidant Activity Determinations

Clinical Samples

Plant Extracts

Human Health Studies

Animal Samples

作用机制

Target of Action

ABTS, also known as 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, primarily targets the enzyme horseradish peroxidase (HRP) . HRP is a heme-containing enzyme that catalyzes the oxidation of various organic substrates by hydrogen peroxide .

Mode of Action

ABTS acts as a chromogenic substrate for HRP . In the presence of HRP and hydrogen peroxide, ABTS is oxidized to a radical cation, ABTS^+· . This oxidation reaction is facilitated by the enzyme, leading to the formation of a green end product .

Biochemical Pathways

The oxidation of ABTS is part of the peroxidase-catalyzed reduction of hydrogen peroxide to water . This reaction is coupled to a one-electron oxidation of ABTS, forming a metastable radical cation . The formal reduction potentials for ABTS are high enough for it to act as an electron donor for the reduction of oxo species such as molecular oxygen and hydrogen peroxide .

Pharmacokinetics

Its solubility in water (10 mg/ml) suggests that it could be readily distributed in aqueous environments .

Result of Action

The oxidation of ABTS by HRP results in a green end product . This product has a new absorbance maximum of 420 nm light, which can be easily followed with a spectrophotometer . This color change is often used in enzyme-linked immunosorbent assays (ELISAs) to detect the binding of molecules to each other .

Action Environment

The action of ABTS is influenced by environmental factors such as pH and the presence of heavy metal ions . ABTS solutions are sensitive to oxidation, particularly in the presence of heavy metal ions . Therefore, solutions should be prepared fresh each day, stored on ice until use .

安全和危害

未来方向

属性

IUPAC Name |

azane;(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17-,20-18-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDRQQURAXLVGJ-AXMZSLBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)O)/SC4=C1C=CC(=C4)S(=O)(=O)O.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzothiazolesulfonic acid, 2,2'-azinobis(3-ethyl-2,3-dihydro-, diammonium salt | |

CAS RN |

30931-67-0 | |

| Record name | Diammonium 2,2'-azinobis[3-ethyl-2,3-dihydrobenzothiazole-6-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: ABTS itself is readily oxidized to its radical cation form (ABTS•+), which possesses a characteristic blue-green color and absorbs light at specific wavelengths (e.g., 734 nm). [] Antioxidants can scavenge ABTS•+, reducing it back to its colorless form. This reduction leads to a decrease in absorbance, which can be measured spectrophotometrically to quantify the antioxidant capacity of a substance. []

ANone: ABTS offers several advantages:

- Versatile pH range: The ABTS assay can be performed across a broader pH range compared to some other assays, making it suitable for analyzing both hydrophilic and lipophilic antioxidants. []

- Solubility in various solvents: ABTS is soluble in both aqueous and organic solvents, facilitating the analysis of a wider range of samples. [, ]

- Endpoint and kinetic measurements: The assay can be used for both endpoint and kinetic measurements, providing insights into the reaction mechanisms of antioxidants. [, ]

ANone: ABTS has a molecular formula of C18H24N6O6S4 and a molecular weight of 548.68 g/mol.

ANone: The stability of ABTS•+ is influenced by factors like pH, temperature, and light exposure. In general, it is relatively stable under controlled conditions, allowing for reliable measurements. []

ANone: While primarily known for antioxidant assessment, ABTS has been explored in other applications:

- Enzyme activity assays: ABTS can serve as a substrate for enzymes like laccases and peroxidases. The enzymatic oxidation of ABTS produces a colorimetric response, enabling the measurement of enzyme activity. [, ]

- Biofuel cells: Researchers have incorporated ABTS into biofuel cell designs, utilizing its redox properties to facilitate electron transfer processes. [, ]

ANone: While the provided papers do not explicitly mention computational modeling with ABTS, its well-defined structure and redox properties make it a potential candidate for developing quantitative structure-activity relationship (QSAR) models to predict antioxidant activity of various compounds.

ANone: While the papers do not delve into specific structural modifications of ABTS, any changes to its structure could potentially alter its redox potential, solubility, and interaction with antioxidants, ultimately impacting its effectiveness in assays.

ANone: Storing ABTS solutions in the dark at low temperatures (e.g., 4°C) can help preserve their stability. []

ANone: UV-Vis spectrophotometry is the most common technique for measuring ABTS absorbance changes, often coupled with microplate readers for high-throughput analysis. [, , ]

ANone: Yes, other methods like DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are also frequently employed and offer different mechanisms for measuring antioxidant activity. The choice of method depends on the specific sample and the type of information sought. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)

![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)

![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)

![N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1664254.png)